Synthetic Utility: 6-Position Bromine Enables Targeted Suzuki Coupling for Kinase Inhibitor Libraries
The 6-bromo substituent in 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine is specifically positioned for Suzuki-Miyaura cross-coupling reactions to introduce diverse aryl or heteroaryl groups at the 6-position of the pyrazolo[1,5-a]pyridine core . This regioselective functionalization is critical for synthesizing libraries of p38 and PDK1 kinase inhibitors, as described in patent literature [1]. In contrast, the 4-bromo regioisomer (CAS 1207839-86-8) lacks this 6-position reactivity, precluding its use in the same synthetic routes.
| Evidence Dimension | Reaction Type and Positional Selectivity |
|---|---|
| Target Compound Data | Suzuki-Miyaura cross-coupling at the 6-position |
| Comparator Or Baseline | 4-Bromo-6-methoxypyrazolo[1,5-a]pyridine (CAS 1207839-86-8): Suzuki-Miyaura cross-coupling at the 4-position |
| Quantified Difference | Regioisomeric differentiation; target compound is essential for 6-position functionalization |
| Conditions | Palladium-catalyzed cross-coupling with aryl/heteroaryl boronic acids or esters |
Why This Matters
Procurement of the correct regioisomer is mandatory for executing published synthetic protocols without route redesign.
- [1] Cheung, M. et al., 'The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors', Bioorganic & Medicinal Chemistry Letters, 2008, 18(20), 5428-5430. View Source
